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Propyl butyrate

vapor–liquid equilibrium fragrance volatility headspace release

Propyl butyrate (105-66-8; C₇H₁₄O₂; MW 130.18) delivers a distinct apricot–pineapple profile ideal for authentic tropical fruit reconstitution. Its vapor pressure (~5.4 mmHg at 25°C)—64% lower than ethyl butyrate—extends headspace longevity in mango, kiwi, passion fruit, and papaya applications. A Cramer Class I safety classification (oral LD50 15,000 mg/kg in rats) and JECFA “no safety concern” verdict support food-grade procurement at 4.6–24 ppm typical usage. This specialty ester (global volume <1 MT/year) offers 9% relative esterase activity for calibrated enzyme kinetics studies. FG, Kosher, and Halal certified.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 105-66-8
Cat. No. B092370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl butyrate
CAS105-66-8
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCC
InChIInChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3
InChIKeyHUAZGNHGCJGYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.62 mg/mL at 17 °C
miscible with alcohol, ether;  slightly soluble in wate

Propyl Butyrate (CAS 105-66-8): Procurement Data and Regulatory Baseline for Flavor and Fragrance Applications


Propyl butyrate (CAS 105-66-8; FEMA 2934) is a short-chain fatty acid ester (C₇H₁₄O₂; molecular weight 130.18 g/mol) formed via esterification of n-butanoic acid with n-propanol. It occurs naturally in apple, banana, kiwi, melon, papaya, passion fruit, rum, and strawberry . The compound carries a Cramer Class I toxicology classification indicating low predicted toxicity [1], with an oral LD50 of 15,000 mg/kg in rats and JECFA evaluation concluding no safety concern at current intake levels [2]. It is a colorless liquid with a boiling point of 142–143 °C at 760 mmHg and vapor pressure ranging from 3.2 mmHg at 20 °C to approximately 5.4–5.96 mmHg at 25 °C [1].

Why Propyl Butyrate Cannot Be Simply Substituted with Other Butyrate or Acetate Esters in Technical Formulations


Although propyl butyrate shares the butyrate ester backbone with ethyl butyrate, butyl butyrate, and isoamyl butyrate, substitution with a generic homolog is not technically equivalent. Differences in alkyl chain length and branching alter three critical parameters: vapor pressure (affecting headspace release kinetics in fragrance applications), olfactory character (apricot–pineapple vs. apple–banana for ethyl butyrate), and enzyme substrate specificity [1]. Propyl butyrate exhibits only 9% relative activity toward a purified esterase compared to 21% for ethyl butyrate and 8% for butyl acetate [2], confirming that even structurally close esters are not interchangeable in biocatalytic or metabolic contexts. These differences directly impact sensory performance, formulation stability, and procurement decisions in regulated applications.

Propyl Butyrate vs. Closest Analogs: Head-to-Head and Cross-Study Quantitative Differentiation Data


Vapor Pressure Comparison: Propyl Butyrate vs. Ethyl Butyrate Volatility Profile for Fragrance Formulation

Propyl butyrate demonstrates lower volatility than ethyl butyrate, a critical differentiator for fragrance substantivity and controlled release. At 25 °C, propyl butyrate vapor pressure is approximately 5.4 mmHg, compared to ethyl butyrate at approximately 15 mmHg [1][2]. This ~2.8-fold reduction in vapor pressure translates to slower headspace evolution, making propyl butyrate more suitable for extended fragrance longevity applications where rapid evaporation of ethyl butyrate would be suboptimal.

vapor–liquid equilibrium fragrance volatility headspace release

Odor Threshold Differentiation: Propyl Butyrate Detection Limit vs. Butyl Acetate and Ethyl Butyrate

Propyl butyrate exhibits an odor detection threshold of 0.011 ppm (11 ppb) in air , placing it in a distinct potency tier compared to related fruit esters. Butyl acetate, a common substitute in apple-type flavors, has a reported detection threshold of approximately 66 ppb in water [1]—a 6-fold higher (less potent) threshold. Ethyl butyrate, while also low-threshold, is reported at 0.1 ppb to 1 ppb depending on matrix [2]. Propyl butyrate therefore occupies a specific potency niche: significantly more potent than butyl acetate, yet with a different olfactory character (apricot–pineapple) than ethyl butyrate (apple–banana).

odor threshold sensory analysis flavor potency

Esterase Substrate Specificity: Relative Enzymatic Activity of Propyl Butyrate vs. Ethyl Butyrate and Butyl Acetate

In a direct enzymatic assay using a purified esterase with δ-valerolactone as the reference standard (100% activity), propyl butyrate demonstrated a relative activity of 9%, compared to ethyl butyrate at 21% and butyl acetate at 8% [1]. This more than 2-fold lower enzymatic turnover rate versus ethyl butyrate indicates that propyl butyrate is a poorer substrate for this esterase class, which has implications for biocatalytic stability and in vivo or in vitro hydrolysis studies where metabolic or enzymatic degradation must be controlled.

esterase substrate specificity enzymatic hydrolysis biocatalysis

Global Volume of Use: Quantitative Assessment of Propyl Butyrate Usage Relative to Ethyl Butyrate

According to IFRA (2019) transparency data, propyl butyrate worldwide usage falls within the <0.1–1 metric ton per year band [1]. In contrast, ethyl butyrate usage is reported in the 100–1000 metric ton per year band [2]—a difference of approximately two orders of magnitude (100–1000× higher). This stark contrast positions propyl butyrate as a specialty, lower-volume ingredient suitable for niche flavor profiles (apricot, pineapple, tropical fruit) rather than high-volume commodity applications. For procurement, this implies different supply chain dynamics, pricing structures, and availability expectations.

fragrance ingredient exposure IFRA volume bands procurement scale

Propyl Butyrate (CAS 105-66-8) Application Scenarios Based on Quantified Differentiation Evidence


Tropical Fruit Flavor Formulations Requiring Controlled Volatility and Mid-Note Persistence

Propyl butyrate's vapor pressure of ~5.4 mmHg at 25 °C—approximately 64% lower than ethyl butyrate's ~15 mmHg [1]—makes it a technically superior choice for tropical fruit flavors where headspace longevity is required. Its natural occurrence in mango, kiwi, passion fruit, and papaya , combined with an apricot–pineapple olfactory profile distinct from ethyl butyrate's apple–banana character, supports authentic tropical fruit reconstitution. Usage levels in fruit-type flavors typically range from 4.6–24 ppm [2], with a reported odor threshold of 0.011 ppm enabling potent delivery at low inclusion rates.

Esterase/Lipase Enzymatic Studies Requiring Intermediate Substrate Turnover Rates

For researchers conducting esterase or lipase activity assays, propyl butyrate provides a relative activity of 9% in standard esterase systems, compared to ethyl butyrate at 21% and butyl acetate at 8% [3]. This intermediate, well-characterized substrate profile makes it valuable for studying structure–activity relationships in ester hydrolysis or for calibrating enzyme kinetics where ethyl butyrate's faster turnover (21%) may saturate detection systems. It has been specifically utilized as a substrate in gas chromatographic esterase activity assays alongside ethyl n-butyrate, n-butyl n-butyrate, and n-amyl n-butyrate [4].

Low-Volume Specialty Fragrance Development Requiring Apricot–Pineapple Character

Given its global volume of use (<0.1–1 metric ton/year) [1], propyl butyrate is positioned as a specialty ingredient rather than a commodity ester. Its substantivity of <1 hour at 100% [5] and vapor pressure profile suit it for fine fragrance accords requiring fruity mid-notes without the high-volume supply chain dependencies of ethyl butyrate. The IFRA concentration survey indicates usage up to 0.03% in air freshener plug-in applications [1], providing a benchmark for formulated product exposure.

Food and Beverage Product Development Requiring JECFA-Approved, GRAS-Equivalent Flavoring

Propyl butyrate carries JECFA Number 150 and FEMA 2934 with a JECFA evaluation concluding "no safety concern at current levels of intake" [6]. Its acute oral LD50 of 15,000 mg/kg in rats and Cramer Class I toxicology classification [1] provide a robust safety foundation for food-grade procurement. The compound meets FG (Food Grade) specifications with typical assay purity of 98–100% (GC) and is Kosher and Halal certified by major suppliers , enabling compliant use in globally distributed food and beverage products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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